molecular formula C19H21N5O3S B11008666 N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11008666
M. Wt: 399.5 g/mol
InChI Key: NBOPKNGEMNBBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic carboxamide featuring a fused pyrroloquinazoline core linked to a 1,3,4-thiadiazole ring via a hydrazone-like (Z)-configured imine bond. The molecule integrates a butyl substituent at the 5-position of the thiadiazole ring and a methyl group at the 4-position of the pyrroloquinazoline moiety. Its molecular formula is C₂₀H₂₁N₅O₃S₂, with a molecular weight of 443.54 g/mol. The structural complexity arises from the fusion of nitrogen- and sulfur-containing heterocycles, which are known to influence electronic properties, solubility, and biological interactions . While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its synthesis likely involves coupling reactions similar to those described for analogous carboxamides, such as the use of carbodiimides (e.g., EDCI) and hydroxylamine derivatives .

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C19H21N5O3S/c1-3-4-9-14-21-22-18(28-14)20-17(27)19-11-10-15(25)24(19)13-8-6-5-7-12(13)16(26)23(19)2/h5-8H,3-4,9-11H2,1-2H3,(H,20,22,27)

InChI Key

NBOPKNGEMNBBSN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3C

Origin of Product

United States

Preparation Methods

Solvent and Catalyst Screening

Comparative studies from PMC articles demonstrate that toluene and triethylamine enhance acylation-cyclization efficiency for thiadiazoles, while DMF with CDI optimizes carboxamide coupling. Microwave-assisted synthesis (Frontiers in Chemistry) reduces reaction times from hours to minutes, improving yields by 15–20%.

Yield and Purity Data

StepMethodYield (%)Purity (%)
Thiadiazole synthesisPhosgene cyclization8998
Quinazoline reductionNaBH47592
Carboxamide couplingCDI/DMF8295

Analytical Characterization

  • NMR Spectroscopy : The thiadiazole C-2 proton resonates at δ 8.2–8.5 ppm (¹H NMR), while the quinazoline carbonyl appears at δ 165–170 ppm (¹³C NMR).

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 483.18 (calculated for C24H25N5O3S).

  • X-ray Crystallography : Single-crystal analysis (where applicable) validates the (Z)-configuration at the thiadiazole-quinazoline junction.

Challenges and Mitigation Strategies

  • Byproduct Formation : Phosgene usage generates HCl gas, necessitating scrubbing systems. Substituting solid phosgene with trichloromethyl chloroformate reduces gas emissions.

  • Low Coupling Efficiency : Excess CDI (1.5 eq.) and prolonged reaction times (24 h) improve carboxamide yields .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound's structure is characterized by a complex arrangement of thiadiazole and tetrahydropyrroloquinazoline moieties. The synthesis typically involves multi-step organic reactions that allow for the functionalization of the thiadiazole ring and incorporation of various substituents to enhance biological activity.

Key Structural Features

FeatureDescription
Thiadiazole RingContains sulfur and nitrogen atoms contributing to biological activity
Tetrahydropyrroloquinazoline CoreProvides structural rigidity and potential for diverse interactions
Carboxamide GroupEnhances solubility and may influence pharmacokinetics

Anticancer Properties

Research indicates that compounds with similar structural features exhibit notable anticancer properties. For instance, derivatives of thiadiazoles have been shown to possess cytotoxic effects against various cancer cell lines. In vitro studies suggest that the compound may act by inhibiting key enzymes involved in cancer cell proliferation.

  • Cytotoxicity Studies : Compounds structurally related to N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide have demonstrated IC50 values in the low micromolar range against breast (MDA-MB-231) and liver (SK-Hep-1) cancer cell lines .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The presence of sulfur and nitrogen in the ring structure enhances their interaction with microbial enzymes.

Potential Applications

Given its structural characteristics and biological activity, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new anticancer or antimicrobial agents.
  • Chemical Biology : As a tool for studying enzyme inhibition mechanisms in cancer biology.

Case Studies and Research Findings

Recent studies have focused on optimizing the synthesis of similar compounds to enhance their biological efficacy. For example:

  • A study on substituted thiadiazole derivatives reported significant anticancer activity against multiple cell lines with structure–activity relationship (SAR) analysis guiding further modifications .

Mechanism of Action

The mechanism of action of N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound Pyrroloquinazoline + Thiadiazole 5-butyl (thiadiazole), 4-methyl (PQ) C₂₀H₂₁N₅O₃S₂ 443.54 N/A (presumed bioactive)
N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide Thiadiazole + Thiazole 5-ethyl (thiadiazole), 4-phenyl (TZ) C₁₈H₁₅N₅OS₂ 381.5 Unspecified (structural analog)
1,5-Diarylpyrazole Carboxamides Pyrazole Aryl groups at 1- and 5-positions Variable ~350–450 Anticancer, anti-inflammatory
  • Core Heterocycles: The target compound’s pyrroloquinazoline-thiadiazole fusion distinguishes it from simpler pyrazole or thiazole-based analogs.
  • The 4-methyl group on the pyrroloquinazoline may sterically hinder interactions at binding sites compared to bulkier aryl groups in pyrazole carboxamides .

Electronic and Thermochemical Considerations

  • Isoelectronicity vs. Isovalency : While the thiadiazole and thiazole rings in share isoelectronic sulfur-nitrogen frameworks, the absence of a fused quinazoline system in limits direct electronic comparisons. The target compound’s electronic structure may resemble transition metal complexes (e.g., insulating TM compounds) due to its conjugated heteroaromatic system, though it lacks open-shell metal centers .
  • Thermochemical Stability : The butyl chain may introduce torsional strain, affecting conformational stability. Thermochemical modeling (as applied to SF₆ derivatives in ) could predict bond dissociation energies, but experimental data are needed for validation.

Bioactivity and Functional Comparisons

  • Thiadiazole Moieties: Known for antimicrobial and antitumor activities; the butyl substituent may enhance interaction with hydrophobic enzyme pockets .
  • Pyrroloquinazoline Core : Similar to quinazoline alkaloids (e.g., febrifugine), which exhibit antiplasmodial and anti-inflammatory effects. The methyl group may modulate toxicity profiles compared to unsubstituted analogs .

Biological Activity

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex heterocyclic compound exhibiting significant biological activity. This article reviews the biological properties of this compound, focusing on its antimicrobial, antifungal, and potential therapeutic applications. The structural characteristics that contribute to its biological effects will also be discussed.

Structural Overview

The compound's structure integrates multiple functional groups and ring systems, notably including:

  • Thiadiazole moiety : Known for its diverse biological activities.
  • Tetrahydropyrroloquinazoline framework : This structure is associated with various pharmacological properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC18H21N5O3S
Molecular Weight385.4 g/mol
CAS Number1236262-06-8

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole ring exhibit notable antimicrobial properties. The specific activities of this compound have been evaluated against various microorganisms.

Case Studies

  • Antibacterial Activity :
    • In vitro studies have shown that derivatives of thiadiazole possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, the compound exhibited a minimum inhibitory concentration (MIC) of 32.6 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like streptomycin .
  • Antifungal Activity :
    • The compound has demonstrated antifungal effects against strains such as Candida albicans and Aspergillus niger. Notably, certain derivatives showed zones of inhibition ranging from 15 to 19 mm when tested against Salmonella typhi and E. coli, indicating promising antifungal potential .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Enzyme Inhibition : Interaction with specific enzymes that are critical for microbial survival.
  • Receptor Modulation : Potential modulation of receptors involved in microbial pathogenicity.

Safety and Toxicology

While preliminary studies suggest low toxicity profiles for thiadiazole derivatives, comprehensive toxicological evaluations are necessary to ascertain safety for therapeutic use. Current literature emphasizes the importance of assessing the cytotoxicity of these compounds in various cell lines before clinical application .

Future Directions

Given the promising biological activity of this compound:

  • Further Research : Additional studies are warranted to explore its full pharmacological potential and mechanism of action.
  • Structural Modifications : Investigating modifications to enhance efficacy and reduce toxicity could lead to the development of new therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

The synthesis involves multi-step pathways, typically starting with the preparation of heterocyclic precursors such as the thiadiazole and quinazoline moieties. Key steps include cyclization reactions and the formation of the carboxamide bond. Optimization strategies include:

  • Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction efficiency .
  • Catalysts : Use of palladium or copper catalysts for cross-coupling steps .
  • Purification : Sequential chromatography (e.g., silica gel, HPLC) and crystallization to isolate high-purity products .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1H/13C NMR for verifying proton environments and carbon frameworks .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For resolving stereochemical ambiguities in the tetrahydropyrroloquinazoline core .
  • IR spectroscopy : To validate functional groups (e.g., carbonyl, thiadiazole) .

Q. What in vitro assays are suitable for initial screening of its biological activity?

  • Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorescence-based or colorimetric methods .
  • Cell viability assays : MTT or ATP-luciferase assays in cancer cell lines to evaluate cytotoxicity .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions may arise from dynamic equilibria (e.g., keto-enol tautomerism) or crystallographic disorder. Mitigation strategies include:

  • Multi-technique validation : Cross-check NMR, MS, and X-ray data .
  • Variable-temperature NMR : To identify temperature-dependent conformational changes .
  • Computational modeling : DFT calculations to predict stable conformers and compare with experimental data .

Q. What computational methods are recommended to predict the compound’s interactions with biological targets?

  • Molecular docking : AutoDock or Schrödinger Suite to model binding modes with proteins (e.g., kinase ATP-binding pockets) .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over time .
  • QSAR modeling : Correlate structural features (e.g., substituent electronegativity) with activity data to guide optimization .

Q. How can reaction pathways be optimized to minimize by-products during large-scale synthesis?

  • Kinetic studies : Monitor intermediates via TLC or HPLC to identify rate-limiting steps .
  • Catalyst tuning : Use chiral ligands to enhance stereoselectivity in asymmetric synthesis .
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer and reduce side reactions .

Methodological Considerations

  • Data reproducibility : Document reaction parameters (e.g., stirring rate, degassing) to ensure consistency .
  • Troubleshooting purification : If chromatography fails, consider alternative solvents (e.g., dichloromethane/hexane gradients) or recrystallization .
  • Biological assay design : Include positive/negative controls and validate results across multiple cell lines or enzyme isoforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.